2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a propyloxan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite in dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate and potassium iodide in acetonitrile at 60°C for 30 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may have neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: This compound has similar structural features and is studied for its potential as a multifunctional agent in the treatment of Parkinson’s disease.
4-(Benzyloxy)phenylacetic acid: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
921193-66-0 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-5-propyloxan-2-ol |
InChI |
InChI=1S/C21H26O3/c1-2-6-17-13-14-21(22,24-16-17)19-9-11-20(12-10-19)23-15-18-7-4-3-5-8-18/h3-5,7-12,17,22H,2,6,13-16H2,1H3 |
InChI Key |
XHGGGBGKGYCYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.